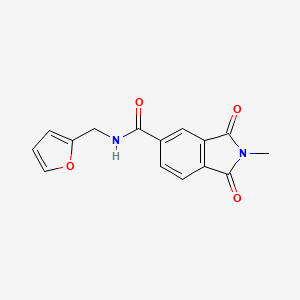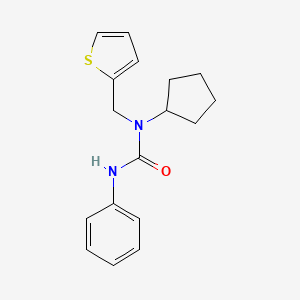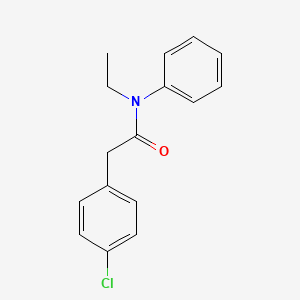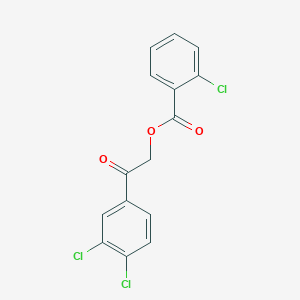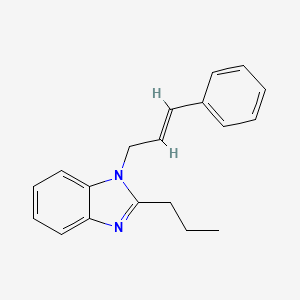
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole, also known as PDB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. PDB has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole is not fully understood. However, it has been proposed that 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been shown to enhance the activity of the immune system by increasing the production of cytokines, such as IFN-γ and IL-2.
Advantages and Limitations for Lab Experiments
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to using 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole in lab experiments. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole is relatively insoluble in water, which can make it difficult to dissolve in some biological assays. In addition, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to exhibit some toxicity towards normal cells, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole. One area of research is to further investigate the mechanism of action of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole. Understanding how 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole exerts its biological activities can help to identify new targets for drug development. Another area of research is to optimize the synthesis method for 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole. Improving the yield and purity of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole can make it more accessible for biological assays. Finally, further studies are needed to evaluate the potential therapeutic applications of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole in vivo. Animal studies can help to determine the safety and efficacy of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole as a potential therapeutic agent.
Synthesis Methods
The synthesis of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole involves the condensation reaction of 2-propyl-1H-benzimidazole with cinnamaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent, such as ethanol or methanol. The yield of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of catalyst used.
Scientific Research Applications
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been shown to possess antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-9-19-20-17-13-6-7-14-18(17)21(19)15-8-12-16-10-4-3-5-11-16/h3-8,10-14H,2,9,15H2,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVUIDBMJUZLFM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-phenylprop-2-enyl]-2-propylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)
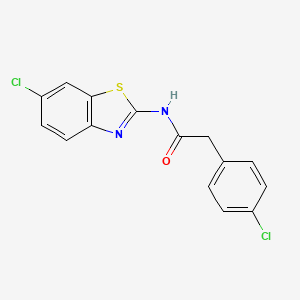
![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
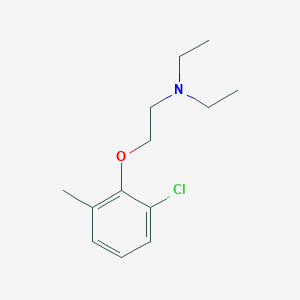
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
